molecular formula C19H21N5O4S B11317933 5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11317933
M. Wt: 415.5 g/mol
InChI Key: JZHKFRXMHAYEFH-UHFFFAOYSA-N
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Description

5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a pyridinylmethyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the dimethylsulfamoyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular configuration makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H21N5O4S/c1-24(2)29(26,27)18-10-13(7-8-17(18)28-3)15-11-16(23-22-15)19(25)21-12-14-6-4-5-9-20-14/h4-11H,12H2,1-3H3,(H,21,25)(H,22,23)

InChI Key

JZHKFRXMHAYEFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=N3)OC

Origin of Product

United States

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